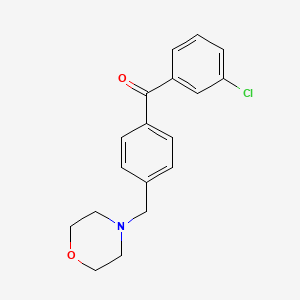
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole, commonly known as IMOD, is a heterocyclic compound that has gained significant attention in scientific research. It has been studied extensively due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Derivatives
A novel and efficient method has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives. This method involves (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde at ambient temperature, providing high yields without any catalyst or activation. This process offers an alternative method to the synthesis of fully substituted 1,3,4-oxadiazole derivatives, which are important compounds due to their biological activities and potential applications in medicinal chemistry (Ramazani & Rezaei, 2010; Ramazani & Rezaei, 2010).
Biological Activities and Applications
1,3,4-Oxadiazoles are recognized for their diverse biological activities. These compounds have been designed as potential inhibitors of Acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes used to treat dementias and myasthenia gravis. The compounds exhibit moderate dual inhibition with IC50 values ranging for AChE and BChE, highlighting their significance in medicinal chemistry for designing new therapeutic agents (Pflégr et al., 2022).
Oxadiazoles serve as bioisosteric replacements for ester and amide functionalities in druglike molecules. The comparison between 1,2,4- and 1,3,4-oxadiazole isomers reveals that 1,3,4-oxadiazole isomers exhibit lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility profiles. These properties make 1,3,4-oxadiazoles favorable for pharmaceutical applications, and novel synthetic routes have been developed for their access (Boström et al., 2012).
The design and synthesis of 1,3,4-oxadiazole analogues have also been explored for their cytotoxicity and potential as tubulin inhibitors, with certain compounds showing superior cytotoxicity compared to established anticancer drugs. These findings underscore the therapeutic potential of oxadiazole derivatives as tubulin inhibitor cytotoxic agents (Ahsan et al., 2017).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition ability towards mild steel in acidic environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, with their adsorption characteristics suggesting a mixed physisorption and chemisorption mechanism. This application demonstrates the versatility of 1,3,4-oxadiazoles beyond pharmaceuticals, extending into materials science and engineering (Ammal et al., 2018).
Propriétés
IUPAC Name |
5-(3-isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-7-12-10(15-13-7)8-3-2-4-9(5-8)11-6-14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRLVBQAYJHVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640212 | |
| Record name | 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
926921-56-4 | |
| Record name | 5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 926921-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1629614.png)

![N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1629618.png)










